
D,L-O-Desmethyl Venlafaxine-d10
概要
説明
D,L-O-Desmethyl Venlafaxine-d10: is a deuterium-labeled analog of O-Desmethylvenlafaxine, which is a major active metabolite of the antidepressant venlafaxine. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography analyses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D,L-O-Desmethyl Venlafaxine-d10 involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to form a β-hydroxyamide intermediate. This intermediate is then reduced with alane and debenzylated using palladium on carbon and 1,4-cyclohexadiene to produce the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of stable isotope-labeled precursors and follows similar reaction pathways as described for laboratory-scale synthesis .
化学反応の分析
Types of Reactions: D,L-O-Desmethyl Venlafaxine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
科学的研究の応用
Pharmacokinetic Studies
D,L-O-Desmethyl Venlafaxine-d10 serves as an internal standard in pharmacokinetic studies. Its deuterated form allows for precise quantification of O-desmethylvenlafaxine levels in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This is crucial for understanding the metabolism of Venlafaxine and its efficacy in clinical settings .
In clinical toxicology, this compound is utilized to detect and quantify the presence of its parent compound and metabolites in urine samples. This application is vital for forensic analysis, drug testing, and monitoring therapeutic drug levels to prevent toxicity .
Case Study: Urinary Analysis
A study demonstrated the use of deuterated standards in urine drug testing, highlighting the effectiveness of this compound in accurately measuring drug levels post-administration. This method enhances the reliability of results by compensating for matrix effects commonly observed in biological samples .
Environmental Impact Studies
Research into the fate of pharmaceuticals in wastewater treatment systems has identified this compound as a significant marker for studying the degradation and transformation products of Venlafaxine. Its stability allows researchers to track its presence and concentration changes throughout treatment processes .
Table 2: Environmental Degradation Rates
Compound | Initial Concentration (ng/L) | Degradation Rate (%) |
---|---|---|
Venlafaxine | 24.6 | 43 |
O-desmethyl Venlafaxine | 38.1 | 37 |
Biodegradation Studies
Studies have shown that this compound can be used to assess biodegradation processes involving fungi and other microorganisms. This research is essential for developing bioremediation strategies to mitigate pharmaceutical pollution in aquatic environments .
Case Study: Fungal Biodegradation
In a controlled study, various fungal strains were tested for their ability to degrade O-desmethyl venlafaxine under aerobic conditions. The results indicated varying degradation efficiencies, with some strains achieving over 90% removal after specific treatment durations .
Reference Standards for Analytical Chemistry
This compound is frequently employed as a reference standard in analytical chemistry laboratories to ensure the accuracy and precision of analytical methods used to study pharmaceutical compounds. Its use helps validate methods for detecting trace levels of drugs in complex matrices such as blood, urine, and wastewater .
作用機序
The mechanism of action of D,L-O-Desmethyl Venlafaxine-d10 is similar to that of its parent compound, venlafaxine. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), which increases the levels of these neurotransmitters in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This action helps alleviate symptoms of depression by enhancing neurotransmission in the central nervous system .
類似化合物との比較
O-Desmethylvenlafaxine: The non-deuterated analog of D,L-O-Desmethyl Venlafaxine-d10.
Venlafaxine: The parent compound from which O-Desmethylvenlafaxine is derived.
Desvenlafaxine: Another active metabolite of venlafaxine with similar pharmacological properties
Uniqueness: this compound is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in pharmacokinetic studies and therapeutic drug monitoring .
生物活性
D,L-O-Desmethyl Venlafaxine-d10 is a deuterated form of O-desmethylvenlafaxine, a significant metabolite of the antidepressant venlafaxine. This compound, primarily used in pharmacokinetic studies, has garnered attention due to its biological activity and implications in therapeutic settings. This article explores its pharmacological properties, metabolism, and clinical relevance based on diverse research findings.
- Molecular Formula : CHDNO
- Molecular Weight : 273.44 g/mol
- CAS Number : 1062607-49-1
This compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies.
Pharmacological Profile
This compound functions as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its biological activity is primarily linked to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), thus increasing their availability in the synaptic cleft. The compound exhibits the following characteristics:
- Inhibition Potency :
- Receptor Affinity : this compound shows negligible affinity for adrenergic receptors (α1), histaminergic receptors (H1), and muscarinic receptors, indicating a relatively selective profile for serotonin and norepinephrine .
Metabolism and Pharmacokinetics
This compound is primarily produced through the first-pass metabolism of venlafaxine. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which facilitate the conversion of venlafaxine to its active metabolite .
Key Pharmacokinetic Parameters:
Parameter | Venlafaxine | O-desmethylvenlafaxine |
---|---|---|
Bioavailability | 45% (extended-release) | ~12.6% (regular-release) |
Half-life | 2 to 13 hours | 10 to 19 hours |
Plasma protein binding | ~27% | ~30% |
Clearance (CL/F) | 83.7 L/h | 19.53 L/h |
Volume of distribution (V/F) | 343 L | 282 L |
These parameters indicate that both venlafaxine and its metabolite have significant systemic exposure post-administration, with variations influenced by factors such as body weight and renal function .
Clinical Implications
The clinical relevance of this compound is underscored by its role in treating major depressive disorder (MDD) and anxiety disorders. Its efficacy is attributed to the enhancement of serotonergic and noradrenergic neurotransmission.
Case Studies
- Fatal Case Study : A notable case involving venlafaxine self-poisoning highlighted the tissue distribution of both venlafaxine and O-desmethylvenlafaxine. In this case, a patient ingested an excessive dose leading to death within 12 hours, emphasizing the potency of these compounds even at high concentrations .
- Population Pharmacokinetic Modeling : A study developed a joint population pharmacokinetic model for venlafaxine and O-desmethylvenlafaxine in healthy volunteers, revealing that factors like age, sex, and concurrent medications significantly affect drug clearance rates .
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-SZWCYPPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。